molecular formula C15H24N2O4S B513311 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941257-10-9

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513311
CAS No.: 941257-10-9
M. Wt: 328.4g/mol
InChI Key: FRFBVNZMFWVIPV-UHFFFAOYSA-N
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Description

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a piperazine ring substituted with a sulfonyl group and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various piperazine derivatives.

Scientific Research Applications

2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate multiple biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
  • 2-(4-((4,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
  • 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidin-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol stands out due to the presence of both methoxy and dimethyl groups on the phenyl ring. This unique substitution pattern enhances its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-12-10-14(21-3)15(11-13(12)2)22(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBVNZMFWVIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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